molecular formula C14H20N2O4S B7571235 N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide

N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide

Cat. No. B7571235
M. Wt: 312.39 g/mol
InChI Key: BXGRGWTTWWBWTC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide, commonly known as NMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NMS is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

NMS acts as a dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to these receptors. This leads to a decrease in the activity of dopamine in the brain, which can result in a reduction of symptoms associated with neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
NMS has been shown to have a range of biochemical and physiological effects, including the ability to reduce the activity of dopamine in the brain, as well as the ability to modulate the activity of other neurotransmitters such as serotonin and glutamate. NMS has also been shown to have antipsychotic effects, which could make it a potential treatment option for schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using NMS in lab experiments is its specificity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of using NMS is its potential toxicity, which means that careful consideration must be given to the dosage and administration of this compound in lab experiments.

Future Directions

There are several potential future directions for research on NMS, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications in other neurological disorders, and the investigation of its potential side effects and toxicity. Additionally, further research could be conducted to better understand the mechanism of action of NMS and its effects on other neurotransmitters in the brain.

Synthesis Methods

NMS can be synthesized using various methods, including the reaction of 3-piperidinemethanol with 5-methylfuran-2-carboxylic acid, followed by the reaction with methanesulfonyl chloride. Another method involves the reaction of 3-piperidinemethanol with 5-methylfuran-2-carbonyl chloride, followed by the reaction with methanesulfonic acid. The synthesis of NMS requires a high degree of precision and expertise to ensure the purity and quality of the final product.

Scientific Research Applications

NMS has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. NMS has been shown to act as a dopamine D2 receptor antagonist, which makes it a potential candidate for treating the symptoms of Parkinson's disease. In addition, NMS has been shown to have antipsychotic effects, making it a potential treatment option for schizophrenia.

properties

IUPAC Name

N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-5-6-13(20-11)7-8-14(17)16-9-3-4-12(10-16)15-21(2,18)19/h5-8,12,15H,3-4,9-10H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGRGWTTWWBWTC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N2CCCC(C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCCC(C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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